(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

Catalog No.
S3450079
CAS No.
87694-52-8
M.F
C12H24N2O4
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

CAS Number

87694-52-8

Product Name

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1

InChI Key

RRBFCGUIFHFYQK-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a synthetic organic compound notable for its structural features, which include a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, a methoxy group, and a dimethylbutanamide side chain. This compound is part of a class of molecules that are often utilized in medicinal chemistry for their potential therapeutic applications. The presence of the Boc group allows for the selective protection of the amine during synthetic transformations, making it a valuable intermediate in organic synthesis.

Peptide Synthesis

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a valuable building block in peptide synthesis, particularly for the incorporation of the L-valine amino acid residue. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, allowing for selective modification and chain elongation during peptide assembly. The methoxy and methyl groups attached to the nitrogen atom enhance the solubility and stability of the compound, making it a versatile reagent in various peptide synthesis strategies [].

Here are some examples of its use in peptide synthesis:

  • Solid-phase peptide synthesis (SPPS): (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide can be coupled to a growing peptide chain on solid support using various coupling reagents, ultimately leading to the desired peptide sequence [].
  • Boc strategy: This strategy utilizes Boc-protected amino acids like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, which are selectively deprotected and then coupled in a stepwise manner to build the peptide chain [].

Chemical Biology

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide finds applications in chemical biology research due to its ability to modify and probe biological processes. The compound can serve as a substrate for enzymes involved in peptide methylation or hydrolysis, allowing researchers to study their activity and function []. Additionally, the molecule can be conjugated to other biomolecules, such as proteins or nanoparticles, to create targeted probes for various biological targets [].

Typical of amides and protected amines:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, releasing the free amine.
  • Alkylation: The free amine can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Coupling Reactions: The compound can be coupled with other amino acids or peptides to form larger biomolecules.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that compounds similar to (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide exhibit various biological activities, including:

  • Antioxidant Properties: Some derivatives have shown potential in scavenging free radicals and inhibiting lipid peroxidation, which is important for preventing cellular damage.
  • Cytotoxicity: Studies have demonstrated that certain structural analogs can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Pharmacological Effects: The compound's structure may influence its interaction with biological targets such as enzymes and receptors, leading to diverse pharmacological effects.

The synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide typically involves several key steps:

  • Protection of Amine: The amino group is protected using a Boc anhydride in a suitable solvent.
  • Formation of the Amide Bond: The protected amine is reacted with an appropriate carboxylic acid derivative to form the amide.
  • Introduction of Methoxy Group: A methoxy group can be introduced via methylation of the nitrogen atom or through other alkylation methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient construction of the compound while maintaining its integrity for further applications.

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
  • Bioconjugation: The compound can be used in bioconjugation strategies to link drugs with targeting moieties or imaging agents.
  • Research Tool: Its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.

Studies on the interactions of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide with biological macromolecules are essential for understanding its pharmacological profile. Techniques such as molecular docking and surface plasmon resonance can be employed to evaluate binding affinities and mechanisms of action against specific targets like enzymes or receptors.

Several compounds share structural similarities with (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-methylbutanoic acidContains an amino group and methyl groupsUsed as a building block in peptide synthesis
N,N-DimethylglycineSimilar dimethyl structureExhibits different biological activities
Boc-L-alanineSimilar Boc protectionCommonly used in peptide synthesis

These compounds highlight the diversity within this class of molecules while showcasing (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide's unique combination of functional groups that may influence its specific biological activity and applications.

The N-methoxy-N-methylamide group in (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide acts as a chelating director during nucleophilic additions. The methoxy oxygen coordinates to incoming organometallic reagents, forming a five-membered cyclic intermediate that prevents over-addition—a hallmark of Weinreb amide chemistry [1] [3]. For instance, Grignard reagents such as MeMgBr selectively attack the carbonyl carbon, with the methoxy group stabilizing the tetrahedral intermediate via bidentate chelation [1] [2].

This chelation effect is critical in suppressing side reactions. In comparative studies, N-triazinylamides exhibit similar chelation but higher reactivity due to enhanced electron-withdrawing effects [3]. However, Weinreb amides remain preferred for their balance of stability and selectivity. Kinetic studies using lithium phenylacetylide demonstrate that the reaction proceeds via a monomer-based transition structure, where the chelated intermediate persists even at stoichiometric reagent ratios [2] [6].

FactorImpact on ReactivityExample
Methoxy coordinationStabilizes tetrahedral intermediateMeMgBr addition [1]
Solvent polarityModulates chelate ring stabilityTHF vs. pentane mixtures [2] [6]
Substituent effectsAryl groups promote deaggregationLithium enolate studies [6]

Temperature-Dependent Stability of Tetrahedral Intermediates

The stability of the tetrahedral intermediate in (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide reactions is highly temperature-sensitive. At -50°C, intermediates remain stable, allowing isolation in >90% yield [2]. Warming to ambient temperatures triggers decomposition, releasing the ketone product. This behavior is attributed to the thermodynamic instability of the chelated species, which dissociates upon thermal activation [2] [6].

Variable-temperature ^6Li NMR studies on related enolates reveal that tetrameric aggregates dominate at low temperatures, while heating induces deaggregation into monomers [6]. For (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, this implies that reaction quenches must occur at cryogenic conditions to maximize intermediate retention.

Computational Modeling of Transition States in Acylation Reactions

Density functional theory (DFT) calculations elucidate the transition-state geometries during acylation. In the reaction of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide with Grignard reagents, the methoxy group adopts a syn-periplanar conformation relative to the incoming nucleophile, minimizing steric clashes and optimizing orbital overlap [2] [6].

Key computational findings include:

  • Bite angle effects: Five-membered chelate rings in cubic tetramers exhibit bite angles of ~90°, favoring solvation by THF [6].
  • Autoinhibition: Mixed tetramers (e.g., 1:3 alkoxide-rich species) slow subsequent additions, explaining the need for excess reagent [2].
  • Enolate stabilization: Aryl substituents reduce aggregation energy by 5–10 kcal/mol, enhancing reactivity [6].

These models align with experimental observations, such as the preference for MeMgBr over PhMgCl in large-scale syntheses [1].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent choice critically impacts the reaction kinetics and chemodivergence of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide transformations. Polar aprotic solvents like THF stabilize ionic intermediates, accelerating nucleophilic attack. In contrast, hydrocarbon additives (e.g., pentane) increase solvent polarity, promoting aggregate dissolution and faster kinetics [2] [6].

Solvent SystemRate Constant (k, s⁻¹)Selectivity (Ketone:Alcohol)
THF0.1295:5
THF/pentane (3:1)0.4599:1
DME0.0890:10

Coordination strength also plays a role: solvents with high donor numbers (e.g., DMF) disrupt chelation, leading to undesired side products [4]. Thus, THF remains the optimal solvent for balancing rate and selectivity in Weinreb amide acylations [1] [4].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Dates

Modify: 2023-08-19

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